ETHYL 5'-(2-IODOBENZAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Overview
Description
ETHYL 5’-(2-IODOBENZAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an iodinated benzamide moiety, and a bithienyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5’-(2-IODOBENZAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps, starting with the preparation of the bithienyl core. One common method is the bromination of ethyl 2,2’-bithiophene-5-carboxylate followed by a palladium-catalyzed coupling reaction to introduce the iodinated benzamide group . The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination and palladium catalysts such as Pd(PPh3)4 for the coupling reactions .
Industrial Production Methods
Industrial production of thiophene derivatives, including ETHYL 5’-(2-IODOBENZAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE, often employs large-scale organic synthesis techniques. These methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of microwave irradiation to accelerate reaction rates . The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5’-(2-IODOBENZAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodinated benzamide group can be reduced to the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reagents: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the iodinated benzamide group can produce the corresponding amine .
Scientific Research Applications
ETHYL 5’-(2-IODOBENZAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and conjugated polymers.
Biology: Investigated for its potential as a bioactive molecule with anticancer properties.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of ETHYL 5’-(2-IODOBENZAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its iodinated benzamide moiety may interact with enzymes or receptors involved in cellular signaling pathways . The bithienyl structure can also contribute to its electronic properties, making it suitable for applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2,2’-BITHIOPHENE-5-CARBOXYLATE: A simpler thiophene derivative used as a precursor in the synthesis of more complex compounds.
2,2’5’,2’‘-TERTHIOPHENE-5,5’'-DICARBOXYLIC ACID:
Uniqueness
ETHYL 5’-(2-IODOBENZAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its combination of an iodinated benzamide group and a bithienyl core. This structural complexity enhances its potential for diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
ethyl 2-[(2-iodobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO3S2/c1-2-23-18(22)15-12(14-8-5-9-24-14)10-25-17(15)20-16(21)11-6-3-4-7-13(11)19/h3-10H,2H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDNPYDQJITZKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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